

Crystal Structure of Nickel Hydroxide Polymorphs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickelic hydroxide*

Cat. No.: *B080708*

[Get Quote](#)

Nickel(II) hydroxide primarily exists in two crystalline forms: the layered $\alpha\text{-Ni(OH)}_2$ and the more stable, crystalline $\beta\text{-Ni(OH)}_2$. These polymorphs, along with the oxidized $\gamma\text{-NiOOH}$ phase, play a crucial role in the electrochemical performance of nickel-based batteries.

α -Nickel(II) Hydroxide ($\alpha\text{-Ni(OH)}_2$)

$\alpha\text{-Ni(OH)}_2$ possesses a turbostratic, layered structure analogous to hydrotalcite. It consists of positively charged $[\text{Ni(OH)}_2]$ layers with charge-balancing anions and water molecules intercalated in the interlayer spaces. This structure results in a larger interlayer distance compared to $\beta\text{-Ni(OH)}_2$.^[1]

β -Nickel(II) Hydroxide ($\beta\text{-Ni(OH)}_2$)

$\beta\text{-Ni(OH)}_2$ adopts a brucite-type (CdI_2) crystal structure, which is a more ordered and thermodynamically stable phase. It consists of hexagonally close-packed hydroxyl ions with nickel ions occupying alternate layers of octahedral sites.^[2]

γ -Nickel Oxyhydroxide ($\gamma\text{-NiOOH}$)

$\gamma\text{-NiOOH}$ is a non-stoichiometric compound that is structurally related to $\alpha\text{-Ni(OH)}_2$. It is formed during the electrochemical oxidation of $\alpha\text{-Ni(OH)}_2$ and is characterized by a larger interlayer spacing due to the presence of intercalated water and cations.^{[3][4]}

Crystallographic Data

The following tables summarize the crystallographic data for the different phases of nickel hydroxide and oxyhydroxide.

Table 1: Crystallographic Data for $\alpha\text{-Ni(OH)}_2$

Parameter	Value	Reference
Crystal System	Rhombohedral	[5]
Space Group	R-3m	[5]
a (Å)	3.08	[5]
c (Å)	23.41	[1]
Interlayer Spacing (Å)	~7-8	[6]

Table 2: Crystallographic Data for $\beta\text{-Ni(OH)}_2$

Parameter	Value	Reference
Crystal System	Hexagonal	[2]
Space Group	P-3m1	[2]
a (Å)	3.126	[2]
c (Å)	4.605	[2]
Ni-O Bond Length (Å)	2.07	
O-H Bond Length (Å)	0.97	

Table 3: Crystallographic Data for $\gamma\text{-NiOOH}$

Parameter	Value	Reference
Crystal System	Hexagonal	[7]
Space Group	P3m1	[8]
a (Å)	~2.82	[3]
c (Å)	~20.7	[3]
Ni-O Bond Lengths (Å)	1.99, 2.00	[8]
O-H Bond Length (Å)	0.98	[8]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of nickel hydroxide.

Synthesis of Nickel Hydroxide

2.1.1. Co-precipitation Synthesis of α -Ni(OH)₂ Nanospheres[9]

- Preparation of Solutions:
 - Dissolve a nickel salt (e.g., Ni(NO₃)₂·6H₂O) in deionized water to create a Ni²⁺ solution.
 - Dissolve urea in deionized water.
- Precipitation:
 - Slowly add the Ni²⁺ solution to the urea solution under continuous stirring.
- Refluxing:
 - Transfer the mixture to a round-bottom flask equipped with a condenser.
 - Heat the solution to 105 °C and maintain for a specified duration (e.g., 36 hours) to control the nanosphere size and morphology.

- Washing and Drying:
 - Centrifuge the resulting precipitate to separate it from the solution.
 - Wash the product repeatedly with deionized water and ethanol.
 - Dry the final product in an oven at a specified temperature (e.g., 60 °C) for several hours.

2.1.2. Microwave-Assisted Synthesis of β -Ni(OH)₂ Nanoparticles[5][10]

- Precursor Solution:
 - Prepare an aqueous solution of a nickel salt (e.g., nickel acetate) and urea.
- Microwave Irradiation:
 - Place the precursor solution in a sealed Teflon-lined stainless-steel autoclave.
 - Heat the autoclave in a microwave oven to a specific temperature (e.g., 150-220 °C) for a short duration (e.g., 10-90 minutes).[5]
- Product Recovery:
 - After cooling, centrifuge the precipitate and wash it with distilled water, acetone, and ethanol.[5]
 - Dry the resulting powder at 80 °C for 3 hours.[5]

Characterization Techniques

2.2.1. X-ray Diffraction (XRD)

- Instrumentation: A powder X-ray diffractometer (e.g., Bruker D8 Advance) with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$) is commonly used.
- Data Collection:
 - Mount the powder sample on a zero-background holder.

- Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis (Rietveld Refinement):
 - Use software such as GSAS, FullProf, or TOPAS for Rietveld refinement of the XRD data. [2]
 - Refine parameters include scale factor, background coefficients, zero-point error, lattice parameters, profile parameters (U, V, W), atomic coordinates, and isotropic/anisotropic displacement parameters.[11]

Table 4: Typical Rietveld Refinement Parameters for β -Ni(OH)₂

Parameter	Description	Typical Value
Rwp (%)	Weighted Profile R-factor	< 10
Rp (%)	Profile R-factor	< 8
χ^2 (Chi-squared)	Goodness of Fit	< 2
U, V, W	Caglioti parameters for peak shape	Instrument dependent

2.2.2. Neutron Diffraction

- Instrumentation: A high-resolution neutron powder diffractometer at a research reactor or spallation source.
- Sample Preparation: Deuterated samples are often used to reduce incoherent scattering from hydrogen.
- Data Collection: Data is collected at room temperature and/or cryogenic temperatures to study magnetic ordering.
- Data Analysis: Rietveld refinement is performed similarly to XRD data analysis, with the inclusion of magnetic structure refinement if applicable.[12]

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Collection: Collect the spectrum in the range of 400-4000 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Analysis: Identify characteristic vibrational modes.

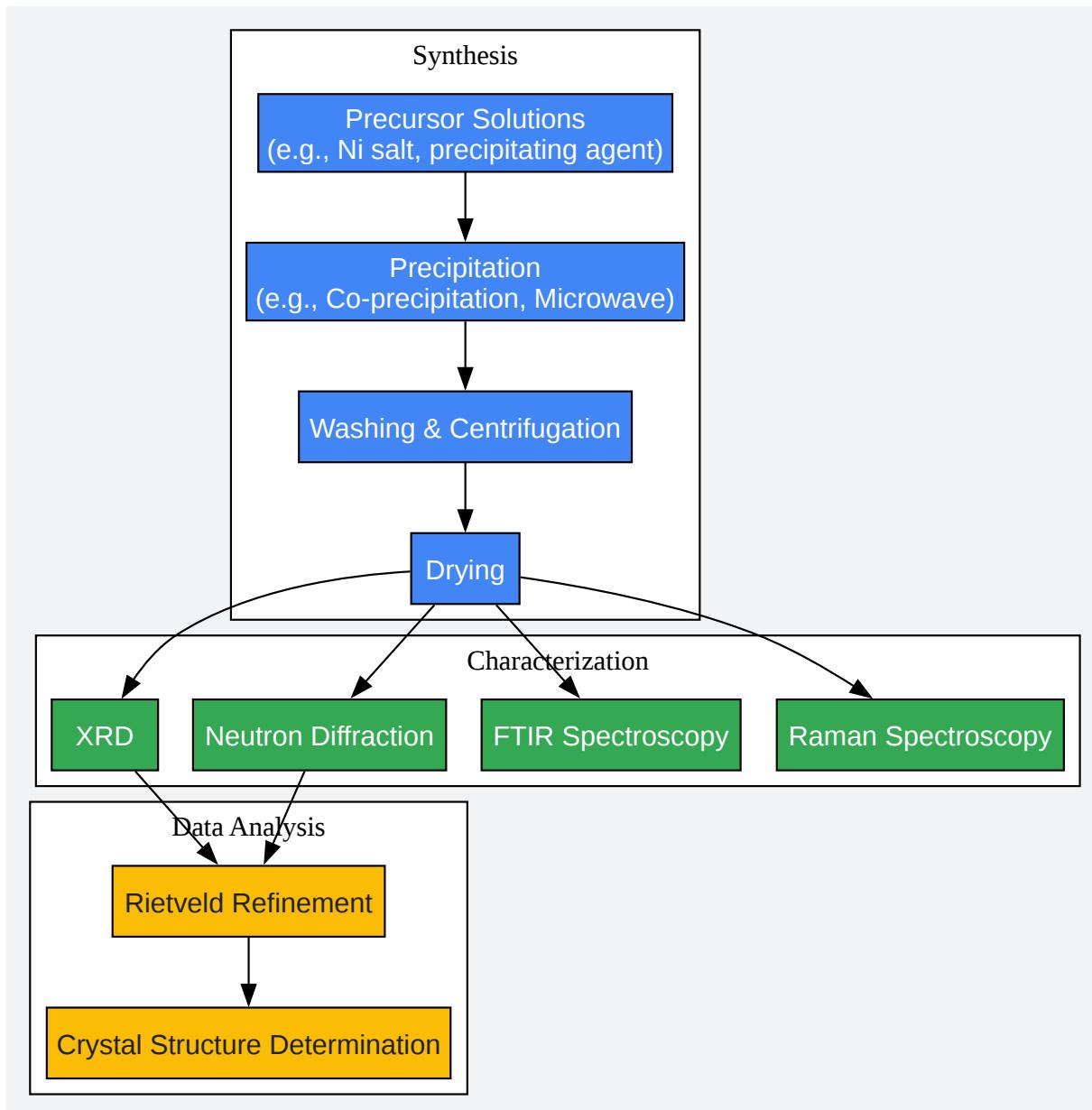
2.2.4. Raman Spectroscopy


- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a CCD detector.
- Data Collection: Focus the laser on the sample and collect the scattered light. The spectral range and acquisition time will depend on the sample and instrument.
- Data Analysis: Identify Raman-active vibrational modes.

Table 5: Characteristic Vibrational Frequencies (cm^{-1}) for Nickel Hydroxide Polymorphs

Vibrational Mode	$\alpha\text{-Ni(OH)}_2$	$\beta\text{-Ni(OH)}_2$	Reference
O-H stretching (non-H-bonded)	~3640	~3650	
O-H stretching (H-bonded)	broad band ~3400	-	
Ni-O stretching	~460	~525	
$\delta(\text{OH})$ bending	~640	-	
Lattice modes	-	~315, 450	

Signaling Pathways and Logical Relationships


The relationships between the different phases of nickel hydroxide and oxyhydroxide are often summarized in a Bode diagram. This diagram illustrates the electrochemical and chemical transformations that can occur between the α , β , and γ phases.

[Click to download full resolution via product page](#)

Caption: Bode diagram of nickel hydroxide phase transformations.

The synthesis and characterization of nickel hydroxide follows a logical workflow, starting from the preparation of precursor solutions to the final analysis of the material's properties.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for nickel hydroxide analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Situ and Operando X-ray Scattering Methods in Electrochemistry and Electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Ten-Minute Synthesis of α -Ni(OH)₂ Nanoflakes Assisted by Microwave on Flexible Stainless-Steel for Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
- To cite this document: BenchChem. [Crystal Structure of Nickel Hydroxide Polymorphs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080708#nickelic-hydroxide-crystal-structure-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com